Product packaging for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene(Cat. No.:CAS No. 53278-85-6)

1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Cat. No.: B1602185
CAS No.: 53278-85-6
M. Wt: 251.02 g/mol
InChI Key: BIHKGLGGTMRFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dichloro-4-methyl-3,5-dinitrobenzene is a useful research compound. Its molecular formula is C7H4Cl2N2O4 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2O4 B1602185 1,2-Dichloro-4-methyl-3,5-dinitrobenzene CAS No. 53278-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHKGLGGTMRFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575833
Record name 1,2-Dichloro-4-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53278-85-6
Record name 1,2-Dichloro-4-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Chemistry of Substituted Benzene Derivatives

Substituted benzene (B151609) derivatives are compounds in which one or more hydrogen atoms of the benzene ring are replaced by other atoms or functional groups. orgsyn.org The nature and position of these substituents profoundly influence the molecule's physical and chemical properties. The introduction of electron-withdrawing groups, such as nitro groups (-NO2), and halogens, like chlorine (-Cl), deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. scispace.com

The specific substitution pattern of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene, with two chlorine atoms, a methyl group, and two nitro groups, creates a complex interplay of electronic and steric effects that dictate its reactivity. The nitro groups, being strongly electron-withdrawing, significantly influence the electron density distribution of the benzene ring.

Significance of Polychlorinated Dinitrobenzenes in Contemporary Chemical Sciences

Polychlorinated dinitrobenzenes serve as versatile intermediates in organic synthesis. The presence of both chloro and nitro substituents provides multiple reaction sites for nucleophilic attack, allowing for the introduction of a wide range of functional groups. For instance, the chlorine atoms can be displaced by nucleophiles, a reaction facilitated by the presence of the electron-withdrawing nitro groups.

Research into these compounds is driven by their utility in the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. wikipedia.orgrsc.org The study of their reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), provides fundamental insights into chemical reactivity. youtube.com

A notable reaction of a related compound, 1,2-dichloro-4,5-dinitrobenzene (B1583372) (DCDNB), with hydroxide (B78521) ions demonstrates unusual reactivity, leading to the displacement of a nitro group rather than a chloride ion under certain conditions. scispace.com This reaction proceeds through the formation of Meisenheimer complexes, which are important intermediates in nucleophilic aromatic substitution reactions. scispace.com

Overview of Research Trajectories for Halogenated Nitroaromatic Compounds

Established and Novel Synthetic Pathways for Dinitrodichlorobenzenes

The synthesis of dinitrodichlorobenzene isomers typically involves multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity and yield. These methods often begin with precursors that are systematically functionalized through nitration, halogenation, or methylation.

Electrophilic Aromatic Nitration Reactions of Chlorinated Toluenes

The primary route for introducing nitro groups onto an aromatic ring is through electrophilic aromatic nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

For the synthesis of this compound, a logical precursor is 1,2-dichloro-4-methylbenzene. In this molecule, the directing effects of the substituents determine the position of nitration. The methyl group (-CH₃) is an activating, ortho-, para-director, while the chlorine atoms (-Cl) are deactivating, ortho-, para-directors. The activating nature of the methyl group will strongly direct the incoming nitro groups to its ortho positions (C3 and C5). The chlorine atoms also direct to these positions, reinforcing the regioselectivity.

A plausible two-step nitration process, analogous to the synthesis of other dinitroaromatics like 2,4-dichloro-3,5-dinitrobenzotrifluoride, can be proposed. google.com The first nitration would yield a mixture of mononitrated intermediates, followed by a second, more forceful nitration step to introduce the second nitro group. Controlling the temperature and acid concentration at each stage is critical to manage the reaction's exothermicity and prevent the formation of unwanted byproducts. For instance, the nitration of 2,5-dichlorotoluene (B98588) to produce 2,5-dichloro-4-nitrotoluene is conducted using 98% nitric acid in dichloroethane at a controlled temperature of 30-35°C. chemicalbook.com A similar controlled approach would be necessary for the dinitration of 1,2-dichloro-4-methylbenzene.

Halogenation and Methylation Strategies for Nitroaromatic Precursors

An alternative synthetic approach involves introducing the chloro and methyl groups onto a pre-existing nitroaromatic core. Halogenation of deactivated aromatic compounds, such as dinitrotoluenes, can be achieved using specific reagent systems. Research has shown that solutions of sulfuric acid or oleum (B3057394) containing HCl and nitric acid can both chlorinate and nitrate deactivated aromatic compounds. rsc.org

For example, the reaction of 2,4-dinitrotoluene (B133949) in a mixture of sulfuric acid, chlorine, and nitric acid at 90°C yields approximately equal amounts of 6-chloro-2,4-dinitrotoluene and 2,4,6-trinitrotoluene (B92697). rsc.org This demonstrates that direct chlorination of a dinitrotoluene is a viable, albeit competitive, reaction. This strategy could theoretically be adapted by starting with a different dinitrotoluene isomer to obtain the desired substitution pattern, although achieving the specific 1,2-dichloro arrangement would require a highly regioselective process.

Methylation of nitroaromatic precursors is generally less common than starting with a toluene (B28343) derivative, as Friedel-Crafts alkylation reactions are often incompatible with the strongly deactivating and oxidizing nature of nitro groups. Therefore, pathways commencing with a suitable chlorinated toluene are typically more synthetically practical.

Exploration of Regioselective Synthesis Techniques

Achieving the precise this compound structure is a challenge of regioselectivity. The final substitution pattern is dictated by the directing effects of the groups present at each stage of the synthesis.

Starting with m-dichlorobenzene, nitration with potassium nitrate in sulfuric acid yields 1,5-dichloro-2,4-dinitrobenzene. orgsyn.org This demonstrates how the positions of the initial chlorine atoms direct the incoming nitro groups. To achieve the target molecule's structure via nitration, the selection of the correct dichlorotoluene isomer is paramount.

As discussed in section 2.1.1, starting with 1,2-dichloro-4-methylbenzene is the most logical route. The powerful ortho-directing effect of the C4-methyl group to the C3 and C5 positions is the key to achieving the desired 3,5-dinitro substitution pattern relative to the methyl group. The deactivating chlorine atoms at C1 and C2 serve to disfavor substitution at other positions, thereby enhancing the regioselectivity of the dinitration at the C3 and C5 sites. The competition between chlorination and nitration under certain conditions highlights the importance of reagent choice to ensure the desired reaction occurs selectively. rsc.org

Process Optimization and Reaction Efficiency Studies

Given the hazardous nature of nitration reactions and the industrial importance of nitroaromatics, significant research has focused on optimizing reaction efficiency and safety. Modern reaction engineering techniques offer substantial improvements over traditional batch processes.

Application of Microreactor Technologies in Dinitrodichlorobenzene Synthesis

Microreactors, or continuous-flow reactors, have emerged as a powerful tool for nitration processes. nih.gov Their high surface-area-to-volume ratio allows for superior heat transfer, mitigating the risk of thermal runaways associated with highly exothermic nitration reactions. This precise temperature control can significantly improve product selectivity and yield. google.comgoogle.com

In the synthesis of dinitrochlorobenzene (DNCB) from chlorobenzene, microreactors enable a safe and continuous process. google.com The use of a microchannel reactor simplifies the equipment by eliminating the need for mechanical stirring and reduces power consumption. google.comgoogle.com Research has demonstrated that within an operating temperature of up to 80°C, the selectivity for DNCB can exceed 99.5%, with the 2,4-DNCB isomer being favored at over 98% selectivity. google.com The residence time of reagents in a microreactor is on the order of milliseconds to seconds, allowing the reaction to reach equilibrium quickly and be stably controlled. google.com These advantages are directly applicable to the synthesis of this compound, where controlling the two-step nitration of a dichlorotoluene precursor would lead to a safer, more efficient, and highly selective manufacturing process.

The table below summarizes typical reaction parameters for DNCB synthesis in a microreactor, based on patent literature, which could be adapted for the target compound. google.com

ParameterValue/ConditionReference
ReactantsChlorobenzene and a mixed acid of Nitric Acid/Sulfuric Acid google.com
Nitrating Agent Composition (n/s ratio)0.1 to 0.5 (molar ratio of nitric acid to sulfuric acid) google.com
Nitrating Agent Water Content< 10% (by mass) google.com
Reactant Molar Ratio (Nitric Acid:Chlorobenzene)1.6 to 2.4 google.com
Operating TemperatureNormal to 80°C google.com
DNCB Selectivity> 99.5 mol% google.com

Catalytic Systems for Enhanced Yields and Selectivity

The quintessential catalyst for electrophilic aromatic nitration is concentrated sulfuric acid. It facilitates the formation of the active electrophile, the nitronium ion (NO₂⁺), from nitric acid. The concentration of the sulfuric acid is a critical parameter; nitration of highly deactivated rings, such as a chlorinated and mononitrated toluene, often requires fuming sulfuric acid (oleum) to drive the reaction to completion. rsc.org

Beyond the acid catalyst, advanced catalytic systems like phase transfer catalysis (PTC) are being explored to enhance reaction efficiency in multiphase systems. researchgate.net In reactions involving nitrochlorobenzenes, PTC can increase conversion and selectivity by facilitating the transfer of reactants between immiscible liquid or solid phases. researchgate.net While commonly applied to nucleophilic substitution reactions, the principles of PTC—improving interfacial mass transfer—could potentially be adapted to optimize nitration processes, especially in continuous flow systems where precise phase management is crucial. This could lead to waste minimization and align with the principles of Green Chemistry. researchgate.net

Statistical Design of Experiments for Reaction Parameter Optimization

There is no publicly available research that applies the Statistical Design of Experiments (DoE) to optimize the synthesis of this compound. While DoE is a powerful methodology for optimizing chemical reactions by systematically varying factors such as temperature, reaction time, and catalyst concentration to identify optimal conditions, its application to this specific compound has not been documented in accessible literature. General principles of DoE in the context of nitration and halogenation reactions on aromatic compounds exist but cannot be specifically attributed to this molecule.

Chemical Transformation Mechanisms and Derivatives Synthesis

Detailed studies on the chemical transformation and derivative synthesis of this compound are not available. The following subsections are based on the general reactivity of analogous compounds, but specific experimental data for the target molecule is absent.

Nucleophilic Aromatic Substitution Reactions of Halogenated Dinitrobenzenes

Halogenated dinitrobenzenes are generally susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two nitro groups, being strong electron-withdrawing groups, activate the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms. The position of the methyl group would influence the regioselectivity of such reactions. However, no specific studies detailing the SNAr reactions of this compound with various nucleophiles have been found. Research on isomers like 1,2-dichloro-4,5-dinitrobenzene shows that it can undergo nucleophilic substitution, but these findings cannot be directly extrapolated to the requested compound. chemsynthesis.comnih.gov

Reduction Chemistry of Nitro Groups in Substituted Aromatic Systems

The reduction of nitro groups on an aromatic ring is a common transformation, leading to the formation of amines, hydroxylamines, or other reduced species depending on the reagents and reaction conditions. A wide array of reducing agents, such as metal catalysts (e.g., Pd/C, Raney nickel) with hydrogen gas, or metals in acidic media (e.g., Sn/HCl, Fe/HCl), are typically employed. wikipedia.orgscispace.com The chemoselectivity of the reduction of the two nitro groups in this compound would be influenced by the electronic and steric environment created by the chloro and methyl substituents. Selective reduction of one nitro group over the other is often a challenge and is highly dependent on the specific reaction conditions. scispace.com Without experimental data, any discussion on the reduction of this particular compound remains speculative.

Hydrolytic Stability and Conversion Pathways

The hydrolytic stability of this compound is not documented. For related compounds, such as 1,2-dichloro-4,5-dinitrobenzene, studies have shown that under certain conditions, they can react with hydroxide (B78521) ions, leading to substitution of a nitro group or a chlorine atom. The presence and position of the methyl group on the benzene ring would affect the hydrolytic stability and potential conversion pathways of this compound. However, without specific research, no definitive statements can be made.

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The definitive identification and structural confirmation of this compound, with the chemical formula C₇H₄Cl₂N₂O₄ and a molecular weight of 267.03 g/mol , would rely on a combination of modern spectroscopic methods.

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the single aromatic proton of this compound would likely appear as a singlet in the aromatic region. The chemical shift of protons adjacent to nitro groups is typically in the range of 4.0-4.4 ppm orgchemboulder.com. The methyl group protons would also produce a singlet, but at a much higher field (lower ppm value). For comparison, the aromatic protons in 1,4-dinitrobenzene (B86053) appear at approximately 8.4 ppm chemicalbook.com. The exact chemical shifts would be influenced by the specific solvent used and the electronic effects of the chloro and dinitro substituents. The integration of these peaks would confirm the ratio of aromatic to methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. It would be expected to show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. Carbons bearing nitro groups (C-NO₂) typically resonate at lower field strengths. For instance, in 2,4,6-trinitrotoluene (TNT), the carbons attached to nitro groups appear at chemical shifts of 150.8 ppm and 145.6 ppm nih.gov. The carbon attached to the methyl group would resonate at a much higher field.

¹⁵N NMR Spectroscopy: This technique, though less common, can provide direct information about the nitrogen environment of the nitro groups. In studies of 2,4,6-trinitrotoluene, ¹⁵N NMR has been used to identify various transformation products, with characteristic peaks for different nitrogen-containing functional groups nih.gov.

A summary of expected NMR signals is presented below:

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~8.0 - 8.5SingletAromatic CH
¹H~2.5 - 3.0SingletMethyl (CH₃)
¹³C~140 - 155-Carbons attached to NO₂
¹³C~130 - 140-Carbons attached to Cl
¹³C~120 - 130-Aromatic CH
¹³C~15 - 20-Methyl (CH₃)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and providing insights into the molecule's conformation.

FTIR Spectroscopy: The FTIR spectrum of an aromatic nitro compound is characterized by strong absorption bands corresponding to the nitro (NO₂) group vibrations. orgchemboulder.comlibretexts.org Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com For comparison, in m-nitrotoluene, these bands appear at 1537 and 1358 cm⁻¹ orgchemboulder.com. The spectrum would also exhibit bands for C-Cl stretching, C-H stretching of the methyl and aromatic groups, and various aromatic ring vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the nitro groups often gives a strong signal in the Raman spectrum. For instance, in 1,5-dichloro-2,3-dinitrobenzene, NO₂ wagging vibrations are observed in the FT-Raman spectrum at 400 and 300 cm⁻¹ ijsr.net. Aromatic ring stretching vibrations are also prominent in the 1625–1400 cm⁻¹ region ijsr.net.

A summary of expected vibrational frequencies is presented below:

Table 2: Predicted Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch~3000 - 3100FTIR/Raman
Aliphatic C-H Stretch (Methyl)~2850 - 3000FTIR/Raman
NO₂ Asymmetric Stretch1550 - 1475FTIR
NO₂ Symmetric Stretch1360 - 1290FTIR/Raman
Aromatic C=C Stretch~1400 - 1625FTIR/Raman
C-Cl Stretch~600 - 800FTIR/Raman

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for distinguishing between isomers through fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺). The high-resolution mass of this peak would confirm the elemental formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Fragmentation Pattern: The fragmentation of aromatic nitro compounds often involves the loss of nitro groups (NO₂) and other substituents. nih.gov Common fragmentation pathways for this molecule would likely include the loss of a methyl radical (·CH₃), a nitro radical (·NO₂), and chlorine atoms (·Cl). The analysis of these fragment ions helps in piecing together the structure of the original molecule. miamioh.eduyoutube.com For example, the fragmentation of nitrotoluene derivatives often shows characteristic losses that can help identify the compound. nih.gov

A summary of expected mass spectral fragments is presented below:

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio)Possible FragmentLoss from Molecular Ion
266/268/270[C₇H₄Cl₂N₂O₄]⁺-
251/253/255[C₆H₄Cl₂N₂O₄]⁺·CH₃
220/222/224[C₇H₄Cl₂NO₂]⁺·NO₂
231/233[C₇H₄ClN₂O₄]⁺·Cl

X-ray Crystallography for Solid-State Structure Determination (if applicable to this or similar compounds)

For instance, the crystal structure of methyl 4-chloro-3,5-dinitrobenzoate reveals that the nitro groups are twisted out of the plane of the benzene ring. nih.gov Similarly, in 1,5-dichloro-2,4-dinitrobenzene, the two nitro groups are also twisted away from the aromatic ring plane. researchgate.net This twisting is a common feature in sterically hindered nitroaromatic compounds. An X-ray crystallographic study of this compound would be expected to show similar steric hindrance, leading to non-planar conformations of the nitro groups relative to the benzene ring. Such a study would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A summary of crystallographic data for a related compound is presented below:

Table 4: Crystallographic Data for Methyl 4-chloro-3,5-dinitrobenzoate nih.gov
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.8579 (10)
b (Å)9.4438 (19)
c (Å)11.369 (2)
α (°)73.36 (3)
β (°)88.09 (3)
γ (°)87.47 (3)

Spectroscopic Analysis of Reaction Intermediates (e.g., Meisenheimer Complexes)

Aromatic nitro compounds are known to form colored intermediates called Meisenheimer complexes when they react with nucleophiles. wikipedia.orgchemeurope.com These complexes are important in nucleophilic aromatic substitution reactions and can be characterized using spectroscopic techniques. nih.govnih.gov

The reaction of a dinitrotoluene derivative with a nucleophile, such as a hydroxide ion, can lead to the formation of a Meisenheimer complex. uri.edu The structure of these complexes can be confirmed by NMR and visible spectroscopy. wikipedia.orgrsc.org For example, the formation of a Meisenheimer complex is often accompanied by the appearance of new, downfield-shifted signals in the ¹H NMR spectrum and the development of a characteristic color, which can be monitored by UV-Vis spectroscopy. nih.gov In the case of this compound, the reaction with a nucleophile could potentially lead to the formation of a Meisenheimer complex, the structure and stability of which could be investigated using these spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 1,2 Dichloro 4 Methyl 3,5 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules like 1,2-Dichloro-4-methyl-3,5-dinitrobenzene. These computational methods provide a microscopic view of electronic structure, which governs the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) Applications to Halogenated Nitroaromatics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it has been successfully applied to a wide range of organic molecules, including halogenated nitroaromatics. globalresearchonline.net DFT calculations, often employing functionals like B3LYP, allow for the optimization of molecular geometry to find the most stable conformation. jcsp.org.pknih.gov For related compounds, these theoretical calculations of properties such as vibrational frequencies have shown excellent agreement with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. globalresearchonline.netnih.gov

In the study of halogenated nitrobenzenes, DFT is used to calculate various parameters that help in understanding their chemical behavior. globalresearchonline.net The presence of electron-withdrawing groups, such as nitro groups and chlorine atoms, on the benzene (B151609) ring significantly influences the electronic distribution and reactivity. DFT provides a framework to quantify these effects. For instance, calculations on similar structures, like 1,2,3-trichloro-4-nitrobenzene, have shown that the benzene ring can be slightly distorted due to the presence of bulky halogen atoms. globalresearchonline.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's stability and reactivity. youtube.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For nitroaromatic compounds, the energy of the LUMO (E_LUMO) is particularly significant. A low E_LUMO value indicates a greater ability to accept electrons, which is a key factor in the mechanisms of toxicity for many nitroaromatics. mdpi.comnih.gov Studies on various nitrobenzenes have demonstrated that their electrophilic reactivity, and thus their toxicity, correlates with E_LUMO. nih.gov Analysis of related dichlorinated nitrobenzenes using DFT has shown that charge transfer occurs within the molecule, a phenomenon that can be explained by examining the HOMO and LUMO distributions. nih.govresearchgate.net

Illustrative Frontier Orbital Energies for Related Nitroaromatic Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Nitrobenzene (B124822)-7.89-1.656.24
1,3-Dichlorobenzene-9.12-0.458.67
1,3-Dichloro-5-nitrobenzene-8.21-2.545.67

Note: The data in this table is illustrative and based on values reported for similar compounds in computational studies. It serves to demonstrate the concepts of HOMO, LUMO, and energy gaps.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly identifying sites for nucleophilic and electrophilic attack. chemrxiv.org The MEP map displays regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and prone to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are predictive computational tools that correlate the structural or property-based descriptors of chemicals with their biological activity or toxicity. These models are essential for screening compounds and prioritizing them for further testing, thereby reducing reliance on animal experimentation. researchgate.net

Development of Predictive Models for Environmental Fate and Biological Interactions

For nitroaromatic compounds, numerous QSAR and QSTR studies have been conducted to predict their toxic effects, such as mutagenicity and cytotoxicity. mdpi.comresearchgate.net These models are typically developed by creating a dataset of related compounds with known toxicity values and calculating a wide range of molecular descriptors for each. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical equation that links the descriptors to the observed toxicity. nih.govnih.gov

The goal of these models is to predict the toxicity of new or untested compounds based solely on their chemical structure. nih.gov For halogenated and nitroaromatic compounds, QSTR models have been successfully developed to predict acute toxicity and mutagenicity. asianpubs.org The robustness of these models is typically validated through internal methods, like leave-one-out cross-validation, and external validation using a separate test set of compounds to ensure their predictive power. asianpubs.orgresearchgate.net Such models are crucial for assessing the potential environmental and health impacts of industrial chemicals.

Elucidation of Molecular Descriptors Influencing Chemical Behavior and Potential Effects

The accuracy of any QSAR/QSTR model depends on the selection of relevant molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For nitroaromatic compounds, several classes of descriptors have been found to be critical in predicting their behavior. nih.govnih.gov

Quantum-Chemical Descriptors: These are derived from quantum calculations and include properties like the energy of the lowest unoccupied molecular orbital (E_LUMO), which relates to electrophilicity. nih.govresearchgate.net The dipole moment and total molecular energy are also used.

Hydrophobicity Descriptors: The partition coefficient between octanol (B41247) and water (log P) is a common descriptor for hydrophobicity. It influences how a compound is absorbed, distributed, and transported within biological systems. mdpi.comnih.gov

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. nih.govnih.gov

Constitutional Descriptors: These include basic information like molecular weight and counts of specific atoms or functional groups (e.g., number of nitro groups), which have a direct influence on toxicity. mdpi.com

Studies have consistently shown that the toxicity of nitroaromatics is governed by a combination of these factors, particularly their hydrophobicity and electrophilicity. mdpi.comnih.gov Electron-withdrawing substituents like halogens are known to enhance the toxicity of nitroaromatic compounds. mdpi.com

Key Molecular Descriptors in QSAR/QSTR Models for Nitroaromatic Compounds
Descriptor ClassExample DescriptorDescriptionInfluence on Toxicity/Activity
Quantum-ChemicalE_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.Lower values often correlate with higher reactivity and toxicity. nih.gov
HydrophobicityLog POctanol-water partition coefficient.Higher values can increase interaction with biological membranes. mdpi.com
ConstitutionalNumber of Nitro GroupsThe count of -NO2 groups in the molecule.Generally, an increase in the number of nitro groups increases toxicity. nih.gov
TopologicalMolecular Shape IndicesDescriptors of molecular size and branching.Influences how the molecule fits into biological receptors. nih.gov
ElectronicDipole MomentA measure of the overall polarity of the molecule.Affects solubility and intermolecular interactions. nih.gov

Environmental Chemistry and Ecotoxicological Implications of 1,2 Dichloro 4 Methyl 3,5 Dinitrobenzene

Environmental Occurrence, Distribution, and Transport Dynamics

The environmental introduction of chlorinated and nitrated aromatic compounds is primarily linked to anthropogenic activities, including their use as intermediates in the synthesis of dyes, pesticides, and explosives. nih.govcswab.org Improper disposal and industrial effluent can lead to their release into various environmental compartments.

Atmospheric Concentrations and Photochemical Formation Pathways of Nitrated Aromatic Compounds

Specific atmospheric concentrations for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene are not documented. However, nitrated aromatic compounds, in general, are found in the atmosphere. They can be emitted directly from industrial processes or formed through secondary atmospheric reactions. epa.gov The photochemical formation of nitrated aromatics often involves the gas-phase reaction of aromatic precursors (like toluene (B28343) or dichlorobenzene) with hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx). nasa.gov The upper atmosphere is a vast photochemical laboratory where substances can undergo photodissociation and photo-ionization. nasa.gov

For a compound like this compound, it is presumed that if released into the atmosphere, it would be subject to degradation by photochemically produced hydroxyl radicals. cdc.gov The estimated atmospheric half-life for DNT isomers is approximately 50 days, suggesting that related compounds are slowly degraded. cdc.gov

Presence and Fate in Aquatic Ecosystems and Sediments

Chlorinated nitroaromatic compounds are considered persistent pollutants in aquatic environments. nih.gov While specific data for this compound is unavailable, studies on analogous compounds like dinitrotoluenes show their presence in industrial wastewater and, less frequently, in surface waters. cdc.gov The median concentration of DNTs in positive surface water samples has been reported as less than 10 µg/L. cdc.gov

The fate of such compounds in aquatic systems is governed by several processes including photolysis, biodegradation, and sorption to sediment. Due to their relatively low octanol-water partition coefficients (log Kow), DNTs are not expected to significantly bioaccumulate in aquatic organisms. cdc.gov However, transformation products can sometimes be more toxic than the parent compound. For instance, the biotransformation of 2,6-DNT to 2-amino-6-nitrotoluene was found to increase toxicity to certain marine copepods. cdc.gov Chlorinated nitroaromatics like 1-Chloro-2,4-dinitrobenzene have demonstrated high toxicity to aquatic organisms, including the water flea Daphnia magna. scientificwebjournals.com

Table 1: Aquatic Toxicity of Related Nitroaromatic Compounds

CompoundOrganismEndpoint (EC50/LC50)Concentration (mg/L)Reference
1-Chloro-2,4-dinitrobenzeneDaphnia magna (water flea)EC50 (48h)0.002 scientificwebjournals.com
1-Chloro-2,4-dinitrobenzeneDanio rerio (zebrafish)LC504.2 scientificwebjournals.com
2,4-Dinitrotoluene (B133949)Various Fish SpeciesLC500.4 - 32 cdc.gov
3,4-DichloroanilineVarious Marine/Freshwater SpeciesLC50/EC50Data varies by species epa.gov

Environmental Transformation and Degradation Processes

The environmental persistence of this compound is dictated by its susceptibility to biological and chemical degradation processes. The electron-withdrawing nature of nitro groups, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to degradation. nih.gov

Biodegradation Pathways and Microbial Metabolism of Nitroaromatic Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The degradation of chlorinated nitroaromatics can proceed under both aerobic and anaerobic conditions.

Under aerobic conditions, a key initial step is often the oxidative removal of a nitro group, catalyzed by dioxygenase enzymes. researchgate.netdtic.mil This pathway has been observed in the degradation of 2,4-DNT and 3,4-Dichloronitrobenzene (B32671). researchgate.netdtic.mil The resulting catechols are then subject to ring cleavage and further metabolism. For a compound like this compound, bacteria would need to overcome the challenges posed by both the nitro groups and the chlorine substituents. Some bacteria are capable of utilizing chloronitrobenzenes as their sole carbon and energy source. nih.govnih.gov

Anaerobic degradation pathways typically involve the reduction of the nitro groups to amino groups, forming compounds like dichlorinated amino-nitrotoluenes or diamino-chlorotoluenes. epa.gov While this reduces the parent compound, the resulting aromatic amines can sometimes be persistent and pose their own toxicological concerns. nih.gov Complete mineralization to CO2 has been observed for some DNT isomers under specific microbial conditions. cdc.gov

Photolytic Degradation Mechanisms in Various Environmental Matrices

Photolysis, or degradation by sunlight, is a significant transformation pathway for many nitroaromatic compounds in surface waters and the atmosphere. cdc.gov These compounds absorb sunlight, which can lead to their direct or indirect photochemical transformation. Studies on 2,4-DNT and 2,6-DNT have shown that their photolysis half-lives in sunlit natural waters can be as short as 3–10 hours, a much faster rate than in distilled water, indicating that substances in natural water can accelerate the process. cdc.gov

The degradation pathway for 2,4-DNT under UV irradiation in the presence of an oxidizing agent like hydrogen peroxide has been proposed to proceed through the formation of 1,3-dinitrobenzene (B52904), followed by hydroxynitrobenzene derivatives, and ultimately mineralization to CO2, water, and nitric acid. cdc.gov For chlorinated nitroaromatics like 2,4-dichloro-6-nitrophenol, photolysis involves mechanisms such as heterolytic C-Cl bond splitting and photonucleophilic substitution. It is highly probable that this compound would undergo similar photolytic degradation in sunlit environments, leading to dechlorination, denitration, and oxidation of the methyl group.

Unable to Generate Article on "this compound" Due to Lack of Specific Data

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific data for the chemical compound This compound to generate a thorough and scientifically accurate article based on the provided outline.

Searches for this specific compound did not yield dedicated studies on its environmental chemistry, ecotoxicological implications, or remediation. While general information exists for broader categories of related substances, such as halogenated nitroaromatics and dinitrotoluenes, the user's strict requirement to focus solely on "this compound" prevents the use of data from these related compounds as it would not be scientifically accurate to extrapolate findings from one compound to another, especially in the context of toxicology and environmental fate where small structural differences can lead to significant changes in properties and effects.

Entries for "this compound" in chemical databases like ChemicalBook exist but lack the detailed experimental data necessary to fulfill the requirements of the requested article outline, including abiotic hydrolysis, genotoxicity, cellular mechanisms, bioaccumulation, and bioremediation.

Therefore, to maintain scientific integrity and adhere to the user's explicit instructions, the requested article cannot be generated at this time. Further research and publication of data specifically on "this compound" would be required to address the topics outlined.

Environmental Remediation Technologies and Strategies for Contaminated Sites

Advanced Oxidation Processes and Chemical Treatment Methodologies for Wastewater

Wastewater originating from the manufacturing and use of nitroaromatic compounds, such as this compound, presents a significant environmental challenge due to the toxicity and recalcitrance of these chemicals. Conventional wastewater treatment methods are often insufficient for the complete mineralization of such complex organic molecules. Advanced Oxidation Processes (AOPs) and other chemical treatment methodologies have emerged as effective alternatives for the degradation of these persistent pollutants. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic structures.

The application of AOPs to nitroaromatic compounds is predicated on the ability of hydroxyl radicals to initiate a series of oxidation reactions. These can include the oxidation of the methyl group, hydroxylation of the aromatic ring, and the displacement of nitro and chloro substituents. nih.govjournament.comdnu.dp.ua Computational studies on the degradation of 2,4-dinitrotoluene (DNT), a structurally related compound, suggest that the dominant degradation mechanism by hydroxyl radicals involves a sequence of H-abstraction reactions from the methyl group, leading to the formation of intermediates like 2,4-dinitrobenzyl alcohol, 2,4-dinitrobenzaldehyde, and 2,4-dinitrobenzoic acid. journament.comdnu.dp.ua Further reactions can lead to the replacement of nitro groups and eventual ring cleavage. journament.comdnu.dp.ua

Several AOPs have been investigated for the treatment of wastewater containing nitroaromatic compounds, including photocatalysis, Fenton and photo-Fenton processes, and ozonation.

Photocatalysis: This process typically employs a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with UV light generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals. Studies on compounds structurally similar to this compound have demonstrated the efficacy of this method. For instance, the photocatalytic degradation of 3,4-dichloronitrobenzene (3,4-DCNB) has been successfully carried out using TiO2 suspensions under UV light. The rate of degradation was significantly enhanced by the addition of an oxidizing agent like ammonium (B1175870) persulfate, which promotes the formation of oxidative radicals. Similarly, research on 4-chloronitrobenzene (4-CNB) has shown that photocatalytic efficiency is influenced by the surrounding gas atmosphere, with the highest degradation rates observed in the presence of ozone (O3), followed by oxygen (O2) and then nitrogen (N2). nih.govresearchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of ferrous ions (Fe2+) to catalyze the decomposition of hydrogen peroxide (H2O2) into hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which promotes the photoreduction of Fe3+ back to Fe2+, thereby sustaining the catalytic cycle. These methods have proven effective for the degradation of dinitrotoluene isomers. researchgate.net The Electro-Fenton process, where H2O2 is generated in-situ via the cathodic reduction of oxygen, has also been successfully applied to the oxidative degradation of dinitrotoluene (DNT) isomers and 2,4,6-trinitrotoluene (B92697) (TNT) in spent acid from manufacturing processes. nih.gov This process can lead to the complete destruction of the organic compounds. nih.gov

Ozonation: Ozone (O3) is a strong oxidant that can react directly with organic molecules or decompose to form hydroxyl radicals, particularly at alkaline pH. nih.govmdpi.com Ozonation has been shown to be effective in reducing the concentration of pollutants in wastewater from the petrochemical industry, which can include nitroaromatic compounds. mdpi.com The process is capable of breaking down complex aromatic structures, leading to a reduction in chemical oxygen demand (COD) and total organic carbon (TOC). mdpi.com Combining ozonation with other processes, such as biological treatment, can be a cost-effective approach for the complete mineralization of industrial effluents. nih.gov

The following data tables present research findings on the degradation of compounds structurally related to this compound using various advanced oxidation processes.

Table 1: Photocatalytic Degradation of 3,4-Dichloronitrobenzene (3,4-DCNB) using TiO₂ (Data sourced from a study on the photocatalytic degradation of 3,4-DCNB in aqueous suspension)

ConditionInitial Concentration (ppm)Catalyst Loading (mg/400mL)AdditiveIrradiation Time (min)Degradation (%)
UV Light Only100None180< 5
UV + TiO₂10300None180~40
UV + TiO₂ + (NH₄)₂S₂O₈1030020 ppm180~95

Table 2: Electro-Fenton Oxidation of Dinitrotoluene (DNT) Isomers (Data from a study on the decomposition of nitrotoluenes in spent acid from trinitrotoluene manufacturing) nih.gov

ParameterConditionTOC Removal Efficiency (%)
Temperature30 °C~80
Temperature60 °C~95
H₂SO₄ Concentration1.0 M~90
H₂SO₄ Concentration3.0 M~75
Ferrous Ion Dosage0.05 M~98
Ferrous Ion Dosage0.2 M~85

Table 3: Pilot-Scale Electrochemical Degradation of Nitrobenzene (B124822) (NB) Wastewater (Data from a pilot-scale industrial application for treating nitrobenzene wastewater) mdpi.com

ParameterInfluent Concentration (mg/L)Effluent Concentration (mg/L)Removal Efficiency (%)
Nitrobenzene (NB)80 - 1202.14 - 4.73> 94
Chemical Oxygen Demand (COD)4000 - 60001106 - 1520> 62

Advanced Analytical Methodologies for the Detection and Quantification of 1,2 Dichloro 4 Methyl 3,5 Dinitrobenzene

Development and Validation of Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective and sensitive analysis of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Its high chromatographic resolution and sensitive detection capabilities make it ideal for trace-level quantification in environmental samples. nih.gov For related nitroaromatic compounds, GC analysis has been successfully performed using deactivated injection-port liners and short, wide-bore capillary columns to ensure the thermal stability of the analytes. dtic.mil

Method development for similar nitroaromatic compounds often involves splitless injection to maximize the transfer of analytes onto the column. nih.gov A typical GC oven temperature program would start at a lower temperature, followed by a ramp to a higher temperature to ensure the separation of various components in a mixture. nih.gov Selective ion monitoring (SIM) mode in the mass spectrometer enhances specificity and sensitivity, allowing for the detection of target compounds even in the presence of complex matrix interference. researchgate.net

Table 1: Illustrative GC-MS Parameters for Nitroaromatic Compound Analysis

Parameter Setting Purpose
Column RTx-5MS (60 m x 0.25 mm, 0.25 µm) nih.gov Provides high-resolution separation of semi-volatile compounds.
Injector Splitless, 270°C nih.gov Maximizes analyte transfer for trace analysis.
Oven Program 84°C (1 min), ramp 8°C/min to 200°C, ramp 10°C/min to 300°C (15 min hold) nih.gov Optimizes separation of analytes with different volatilities.
Carrier Gas Helium Inert gas for carrying analytes through the column.
Ionization Mode Electron Ionization (EI) Standard, robust ionization for creating reproducible mass spectra.
MS Detection Selective Ion Monitoring (SIM) researchgate.net Increases sensitivity and selectivity by monitoring specific fragment ions.

Spectroscopic Detection and Sensing Methods (beyond structural elucidation)

Beyond standard structural analysis, spectroscopic methods are being developed for the rapid detection and sensing of nitroaromatic compounds. These methods often rely on the electron-deficient nature of the nitroaromatic ring.

Fluorescence quenching is a prominent technique. mdpi.com Sensors can be designed using fluorophores, such as polyaniline-Ag composites or quinoline-based probes, whose fluorescence is "turned off" or quenched upon interaction with electron-accepting nitroaromatic compounds. mdpi.comrsc.org The degree of quenching can be correlated to the concentration of the analyte, enabling sensitive detection, sometimes at the parts-per-billion (ppb) level. rsc.org The mechanism often involves a photoinduced electron transfer (PET) from the excited fluorophore to the nitroaromatic compound. mdpi.com

Surface-Enhanced Raman Scattering (SERS) is another powerful sensing technique. It involves the formation of a colored complex, such as a Janowsky complex, between the nitroaromatic compound and a specific reagent. acs.org This complex, when adsorbed onto a plasmonic metal nanoparticle surface (like silver or gold), gives a unique and intensely enhanced Raman spectrum, allowing for highly specific and sensitive identification. acs.org

Optimization of Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis. The choice of technique depends heavily on the matrix (e.g., soil, water, blood, urine).

For solid samples like soil and sediment, extraction methods such as Soxhlet, ultrasonic, or accelerated solvent extraction are employed. synectics.net A common approach for nitroaromatics involves extraction with a solvent mixture like water/acetone, followed by centrifugation and filtration. usgs.gov The extract can then be concentrated and exchanged into a solvent compatible with the analytical instrument. usgs.gov

For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration of nitroaromatic compounds. It allows for the efficient extraction of analytes from a large volume of water onto a solid sorbent, which is then eluted with a small volume of organic solvent.

For both environmental and biological samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, can be adapted. jhu.edu This approach involves a simple liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix components. jhu.edu

Non-Targeted Exposomic Approaches for Comprehensive Contaminant Profiling

Exposomics aims to comprehensively characterize all chemical exposures an individual experiences over their lifetime. abf-lab.com Non-targeted analysis (NTA), primarily using high-resolution mass spectrometry (HRMS) coupled with liquid or gas chromatography, is the core technology for these studies. nih.govresearchgate.net

Instead of searching for a pre-defined list of chemicals, NTA screens a sample for all detectable chemical features. nih.gov This approach is invaluable for identifying "unknown unknowns"—contaminants and metabolites that are not typically monitored, including potentially this compound and its breakdown products. jhu.edunih.gov By comparing profiles from exposed and control groups, researchers can identify features associated with specific exposures. Subsequent work involves identifying the chemical structure of these features using their accurate mass, isotopic pattern, and fragmentation spectra from tandem mass spectrometry (MS/MS). researchgate.net This methodology provides a holistic view of the chemical landscape within a biological or environmental system. nih.gov

Methodologies for Assessing Metabolism and Exposure Markers in Biological Samples

Understanding the metabolism of this compound is key to assessing exposure and potential biological effects. Studies on analogous compounds like 1,3-dinitrobenzene (B52904) (1,3-DNB) show that metabolism involves both reduction of the nitro groups to amino groups and oxidative biotransformations, followed by conjugation. nih.gov The resulting metabolites are primarily excreted in the urine. nih.govnih.gov

Analytical methods for assessing these metabolites in biological samples, such as blood and urine, typically rely on LC-MS/MS. nih.gov These methods are developed to be highly specific for the parent compound and its expected metabolites (e.g., aminonitro and diaminobenzene derivatives).

Another approach is to identify biomarkers of exposure, which may be metabolites or adducts formed with biological macromolecules. For example, nitroaromatic compounds and their metabolites can bind to proteins like hemoglobin or albumin. cdc.gov These adducts can be detected using mass spectrometry and may serve as longer-term markers of exposure, as they persist in circulation longer than the parent compound. cdc.gov Methemoglobin formation is a general, non-specific biomarker for exposure to many nitroaromatic compounds. nih.govcdc.gov

Academic Perspectives on Applications and Industrial Relevance of 1,2 Dichloro 4 Methyl 3,5 Dinitrobenzene and Its Analogues

Role as Key Chemical Intermediates in Specialized Organic Synthesis Research

Dichlorodinitrobenzene and dinitrotoluene derivatives are foundational materials in specialized organic synthesis due to their reactive sites, which allow for a variety of chemical transformations. The nitro groups can be reduced to form amino groups, while the chlorine atoms can be substituted via nucleophilic aromatic substitution. These reactions open pathways to complex molecules that are otherwise difficult to synthesize.

Research has demonstrated the utility of these compounds in creating more complex structures. For instance, 1,5-dichloro-2,4-dinitrobenzene serves as a starting material for the synthesis of 1,5-diamino-2,4-dinitrobenzene through ammonolysis, where ammonia (B1221849) displaces the chlorine atoms. orgsyn.org This product can be further transformed. In one process, the resulting diamino compound is treated with a sodium polysulfide solution to selectively reduce one of the nitro groups, yielding 2,4,5-triaminonitrobenzene. orgsyn.org Such selective transformations are a key focus of organic synthesis research, enabling the precise construction of target molecules.

The reactivity of these intermediates is highly dependent on the substitution pattern of the benzene (B151609) ring. The specific positioning of nitro, chloro, and methyl groups on a compound like 1,2-Dichloro-4-methyl-3,5-dinitrobenzene influences the regioselectivity of subsequent reactions. These compounds are often used to synthesize derivatives with specific electronic and steric properties for further investigation in materials science and medicinal chemistry. For example, the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions has been studied to understand the formation and roles of intermediate structures known as Meisenheimer complexes. researchgate.net

Interactive Table: Synthetic Transformations of Dichlorodinitrobenzene Analogues

Starting Material Reagent(s) Product Research Focus
m-Dichlorobenzene Potassium nitrate (B79036), Sulfuric acid 1,5-Dichloro-2,4-dinitrobenzene Nitration methods orgsyn.org
1,5-Dichloro-2,4-dinitrobenzene Ammonia, Ethylene glycol 1,5-Diamino-2,4-dinitrobenzene Nucleophilic aromatic substitution orgsyn.org
1,5-Diamino-2,4-dinitrobenzene Sodium polysulfide 2,4,5-Triaminonitrobenzene Selective nitro group reduction orgsyn.org

Case Studies and Research Challenges in Industrial Chemical Production

The industrial significance of this compound and its analogues lies primarily in their role as precursors to dyes, high-performance polymers, and energetic materials. imarcgroup.comnih.gov The production of these downstream products often involves multi-step syntheses where the dichlorodinitro-substituted toluene (B28343) or benzene is a critical intermediate.

Dyes and Polymers: Aromatic amines, produced by the reduction of nitroaromatics, are fundamental building blocks for many azo dyes. numberanalytics.com The specific structure of the diamine precursor, derived from a compound like this compound, would determine the final color and properties of the dye. In the realm of polymers, these compounds can be used to synthesize heat-resistant and flame-resistant materials. For example, polyethers with high chlorine content exhibit properties like high melting points and flame resistance, making them suitable for specialized plastics, fibers, and coatings. scispace.com

Explosives: A prominent case study is the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a remarkably stable and insensitive high explosive. scielo.brresearchgate.net One established industrial route to TATB involves the nitration of 1,3,5-trichlorobenzene (B151690) to form 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), which is then subjected to amination to replace the chlorine atoms with amino groups. scielo.brresearchgate.net This process highlights the industrial challenge of handling highly reactive and potentially explosive intermediates.

Research challenges in the industrial production of these compounds are numerous.

Process Safety: The nitration process itself is hazardous, often using a potent mixture of nitric and sulfuric acids, which can lead to runaway reactions if not carefully controlled. researchgate.net

Impurity Control: The synthesis of intermediates like TCTNB can generate significant impurities, such as 1,2,3,5-tetrachloro-4,6-dinitrobenzene, which can affect the yield and purity of the final product. researchgate.net

Handling and Waste: The intermediates and final products, particularly in the explosives industry, require careful handling protocols. imarcgroup.comuma.ac.id Furthermore, the manufacturing processes generate hazardous waste streams, including spent acids and solvent-based effluents, that require extensive treatment. researchgate.net

Interactive Table: Industrial Applications and Research Challenges

Application Area Example Product/Process Key Intermediate Analogue Research & Production Challenges
Dyes Azo Dyes Dinitroanilines (from dinitrobenzenes) Ensuring high purity of amine precursors; managing toxic waste. imarcgroup.comnumberanalytics.com
Polymers Flame-Resistant Polyethers Dichloro-epoxybutanes Controlling polymer stereoregularity; improving impact strength. scispace.com

| Explosives | TATB (Insensitive High Explosive) | 1,3,5-Trichloro-2,4,6-trinitrobenzene | Managing hazardous nitration reactions; controlling impurities; waste effluent treatment. scielo.brresearchgate.net |

Research into Sustainable Chemical Processes for Related Industrial Compounds to Mitigate Environmental Footprint

The significant environmental impact associated with the traditional manufacturing of nitroaromatic compounds has spurred research into more sustainable and "green" chemical processes. nih.gov The primary environmental concerns stem from the use of harsh reagents and the generation of toxic and difficult-to-treat waste. researchgate.netresearchgate.net

Traditional nitration methods, which rely on a mixture of concentrated nitric and sulfuric acids, produce large quantities of acidic waste that pose a serious disposal problem. researchgate.net Research is actively exploring alternatives to this notoriously unselective and polluting process. One promising area is the use of solid-supported nitrating agents. For example, inorganic nitrates like bismuth nitrate or cerium ammonium (B1175870) nitrate adsorbed onto silica (B1680970) gel have been shown to be effective for the nitration of aromatic compounds. researchgate.net This approach can enhance selectivity, reduce the need for strong acids, and simplify the recovery and recycling of the catalyst. researchgate.net

Another focus of sustainable chemistry is the reduction of nitro groups. Catalytic hydrogenation is a common industrial method, but it often requires high pressures and temperatures. numberanalytics.comnumberanalytics.com Research into more efficient catalysts and milder reaction conditions is ongoing. Electrochemical reduction presents an environmentally friendly alternative, as it uses electric current to drive the reaction, avoiding the need for chemical reducing agents and minimizing waste. numberanalytics.com

Furthermore, the inherent toxicity and persistence of many nitroaromatic compounds in the environment have led to studies on their biodegradation. nih.govcswab.org While these compounds are generally resistant to degradation, certain microorganisms have evolved pathways to break them down, using them as sources of carbon and nitrogen. nih.govnih.gov Understanding these microbial pathways could lead to the development of bioremediation strategies for contaminated sites and potentially inspire biocatalytic approaches for chemical synthesis.

Interactive Table: Comparison of Traditional and Sustainable Processes

Process Traditional Method Sustainable Alternative Advantages of Alternative
Nitration Mixed Nitric/Sulfuric Acid Inorganic nitrates on solid supports (e.g., silica gel) Reduced acid waste; improved selectivity; easier catalyst recycling. researchgate.net
Nitro Group Reduction Metals in Acid (e.g., Fe/HCl) or Catalytic Hydrogenation (high pressure/temp) Electrochemical Reduction Avoids chemical reductants; operates under milder conditions; high selectivity. numberanalytics.comnumberanalytics.com

| Waste Management | Chemical treatment of spent acids and organic effluents | Bioremediation using specialized microorganisms | Potential to fully mineralize pollutants; reduces chemical treatment load. nih.govcswab.org |

Research Gaps, Emerging Challenges, and Future Directions for 1,2 Dichloro 4 Methyl 3,5 Dinitrobenzene Research

In-depth Elucidation of Specific Environmental Fate and Transport Pathways for the Isomer

A significant knowledge gap exists regarding the environmental behavior of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene. The fate and transport of a chemical dictate its distribution, concentration, and persistence in various environmental compartments, which are fundamental inputs for exposure and risk assessment. cdc.gov Currently, predictions must be extrapolated from data on analogous compounds, a practice limited by the complex and often isomer-specific nature of environmental reactions. cdc.gov

Research on DNT isomers indicates they are not highly adsorbed to soil and may leach into groundwater. cdc.gov Their degradation in water and soil can occur through oxidation, photolysis, and biotransformation, leading to various degradation products. cdc.govepa.gov For instance, the photolysis half-life of DNTs in sunlit natural waters can be as short as 3–10 hours. cdc.gov However, the presence of chlorine atoms on the benzene (B151609) ring of this compound could significantly alter these properties. For comparison, data for a structurally related compound, 2,4-Dichloro-3,5-dinitrobenzoic acid, shows a moderate soil adsorption coefficient (Koc) and a bioconcentration factor suggesting low potential for bioaccumulation. epa.gov

Future Directions: Future research must prioritize experimental determination of key physicochemical properties for this compound. This includes measuring its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc). Studies should investigate its transformation rates and pathways under various environmental conditions, including photolysis, hydrolysis, and biodegradation in soil and aquatic systems. Identifying its transformation products is crucial, as these can sometimes be more toxic than the parent compound. cdc.gov

Table 1: Comparison of Environmental Fate Parameters for Related Compounds

Property 2,4-Dinitrotoluene (B133949) (2,4-DNT) 2,6-Dinitrotoluene (2,6-DNT) 2,4-Dichloro-3,5-dinitrobenzoic acid This compound
Log Kow 1.98 cdc.gov 2.05 cdc.gov Not Available Data Gap
Water Solubility Moderate cdc.gov Moderate cdc.gov Not Available Data Gap
Soil Adsorption Coefficient (Koc) Low cdc.gov Low cdc.gov 537 L/kg epa.gov Data Gap
Bioconcentration Factor (BCF) Low (<21.2) cdc.gov Low cdc.gov 3.12 L/kg epa.gov Data Gap

| Atmospheric Half-life | ~50-75 days (estimated) cdc.govepa.gov | ~50-75 days (estimated) cdc.govepa.gov | Not Available | Data Gap |

This table illustrates the lack of specific data for the target compound compared to its structural relatives.

Comprehensive Ecotoxicological Profiling and Risk Assessment of this compound

The ecotoxicological profile of this compound is largely unknown. DNTs are generally considered toxic to most organisms, with chronic exposure potentially causing organ damage. epa.govepa.gov Animal studies on DNT isomers have demonstrated a range of adverse effects, including hepatocarcinogenicity, anemia, and reproductive toxicity. nih.govepa.gov Crucially, toxicity can vary significantly between isomers. A comparative study on DNT isomers found that 3,5-DNT was the most acutely toxic to rats, highlighting the danger of generalizing toxicity data across a chemical class. nih.gov

For example, studies on 2,6-DNT have shown that its biotransformation products can have varying toxicity; 2-amino-6-nitrotoluene was found to be more toxic than its parent compound to the copepod Schizopera knabeni but less toxic to the micro-algae Ulva fasciata. cdc.gov A related compound, 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene, is classified as very toxic to aquatic life, suggesting that chlorinated dinitroaromatics can pose a significant environmental hazard. nih.gov Without specific data, a reliable ecological risk assessment for this compound is impossible.

Future Directions: A tiered approach to ecotoxicological testing is needed, starting with acute and chronic toxicity tests on standard aquatic and terrestrial organisms (e.g., algae, daphnids, fish, earthworms, and plants). These studies should aim to establish key toxicological endpoints such as the LC50 (lethal concentration for 50% of a population) and NOEC (no-observed-effect concentration). Subsequent research should investigate sublethal effects, including impacts on reproduction, development, and endocrine function. This comprehensive dataset would enable a robust ecological risk assessment for this specific isomer.

Table 2: Summary of Toxicological Effects of Dinitrotoluene (DNT) Isomers in Animal Studies

Isomer(s) Observed Effects Reference
2,4-DNT Anemia, splenic and hepatocellular lesions, decreased testes mass, neurotoxicity. nih.gov nih.gov
2,6-DNT Anemia, splenic and hepatocellular lesions, decreased testes mass, hepatocarcinogen. epa.govnih.gov epa.govnih.gov
3,5-DNT Most toxic isomer in a subacute study, causing weight loss, mortality, and decreased testes mass. nih.gov nih.gov
Technical Grade DNT Probable human carcinogen (Class B2), causes liver cancer in rats. epa.govepa.gov epa.govepa.gov

| This compound | Data Gap | N/A |

Design and Synthesis of Environmentally Benign Alternatives or Derivatives

A proactive approach to mitigating potential environmental risks involves the design of safer, more environmentally benign chemicals. For this compound, this research area is completely unexplored. The principles of green chemistry could guide the synthesis of alternatives that retain the desired functionality while minimizing toxicity and persistence. This might involve modifying functional groups to enhance biodegradability or reduce the potential for toxic metabolic activation.

The existing knowledge base on the synthesis of related compounds, such as the preparation of 1,5-Dichloro-2,4-dinitrobenzene from m-dichlorobenzene or the synthesis of 2,4-dinitrochlorobenzene via nitration, provides a starting point for developing synthetic routes to novel derivatives. orgsyn.orggoogle.com For instance, research has been conducted on the nucleophilic substitution reactions of compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate, demonstrating how the chlorine atoms can be replaced by other functional groups. researchgate.net

Future Directions: Future research should focus on computational modeling (e.g., Quantitative Structure-Activity Relationship, QSAR) to predict the toxicity and environmental properties of hypothetical derivatives of this compound. Promising candidates could then be synthesized and tested. The goal would be to create alternatives that are readily biodegradable into non-toxic products and have a lower potential for bioaccumulation and ecotoxicity. This requires a multidisciplinary effort combining synthetic organic chemistry, toxicology, and environmental science.

Development of Novel and Cost-Effective Remediation Technologies

Should environmental contamination with this compound be identified, effective and economical remediation strategies will be required. While no remediation technologies have been specifically tested for this compound, a range of technologies have been developed for other nitroaromatic and chlorinated compounds. epa.gov These include physical, chemical, and biological methods. itrcweb.orgepa.gov

Common treatment technologies for DNT-contaminated sites include adsorption (e.g., using activated carbon), chemical oxidation (e.g., with ozone or Fenton's reagent), and bioremediation. epa.govepa.gov Bioremediation, which uses microorganisms to degrade contaminants, and phytoremediation, which uses plants, are often considered cost-effective and environmentally friendly options. epa.govnih.gov Combining technologies, such as chemical oxidation with phytoremediation or electroremediation, has also been explored to enhance efficiency. nih.govresearchgate.net

Future Directions: The applicability and effectiveness of existing remediation technologies must be systematically evaluated for this compound. Laboratory-scale treatability studies are needed to assess the efficacy of bioremediation (identifying capable microbial strains), phytoremediation (screening suitable plant species), in-situ chemical oxidation/reduction, and adsorption. Research should focus not only on the removal of the parent compound but also on the fate of any transformation products. The ultimate aim is to develop cost-effective and scalable technologies that can be deployed for the in-situ or ex-situ treatment of contaminated soil and groundwater.

Table 3: Potentially Applicable Remediation Technologies

Technology Category Specific Method Potential Applicability Reference
Physical Adsorption (e.g., Granular Activated Carbon) Effective for removing dissolved nitroaromatics from water. epa.gov
Excavation Physical removal of contaminated soil for off-site treatment or disposal. itrcweb.org
Chemical In Situ Chemical Oxidation (ISCO) Can degrade organic contaminants using strong oxidants. epa.gov
In Situ Chemical Reduction (ISCR) Can degrade toxic organic compounds to less toxic forms. epa.gov
Biological Bioremediation Microorganisms can be used to degrade DNTs and other nitroaromatics. epa.gov
Phytoremediation Plants can take up and degrade or stabilize contaminants in soil. epa.govnih.gov

| Combined | Phyto-electrochemical / Electrooxidation | Combining methods can enhance mass transport and degradation efficiency. | nih.govresearchgate.net |

Integration of Advanced Omics Technologies for Mechanistic Toxicological Studies

Understanding the mechanisms by which a chemical exerts toxicity is essential for predicting its effects and developing targeted interventions. Advanced "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for this purpose by providing a systems-level view of biological responses to chemical exposure. nih.gov

For related nitrotoluenes, toxicogenomics has already provided significant insights. A study on rats exposed to several nitrotoluenes, including 2,4-DNT and 2,6-DNT, used gene expression profiling to identify common toxicity pathways. plos.org These included the NRF2-mediated oxidative stress response, aryl hydrocarbon receptor signaling, and significant impacts on lipid metabolism. plos.org Such studies can reveal early biomarkers of toxicity long before overt pathological changes occur. plos.org However, no such mechanistic studies have been performed for this compound.

Future Directions: A critical future direction is the application of toxicogenomics and other omics technologies to investigate the mechanistic toxicology of this compound. In-vitro studies using relevant cell lines (e.g., liver, neuronal) followed by in-vivo studies in model organisms (e.g., zebrafish, rodents) can be used. By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify the specific cellular pathways disrupted by the compound. This approach will not only elucidate its mode of action but also help in developing more sensitive and predictive biomarkers of exposure and effect, bridging the gap between exposure and adverse outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-dichloro-4-methyl-3,5-dinitrobenzene, and how can purity be optimized?

  • Methodology :

  • Stepwise nitration and chlorination : Begin with toluene derivatives, introducing nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent chlorination using Cl₂ or SOCl₂ in the presence of FeCl₃ as a catalyst can yield the target compound. Monitor reaction progress via TLC or HPLC .
  • Purity optimization : Recrystallize from ethanol or dichloromethane/hexane mixtures. Confirm purity via GC-MS (>98% by area) and elemental analysis (C, H, N, Cl) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELXTL (Bruker AXS) or open-source SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 295 K data collection. Expect orthorhombic or monoclinic symmetry based on analogous nitroaromatics .
  • Validation : Check R-factor (<0.05), residual electron density, and Hirshfeld surface analysis to confirm steric and electronic environments .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : Use deuterated DMSO or CDCl₃. Anticipate distinct aromatic proton signals (δ 8.2–8.5 ppm for nitro groups) and methyl group resonance (δ 2.5–3.0 ppm) .
  • IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-Cl (750–550 cm⁻¹) peaks .
  • UV-Vis : Analyze π→π* transitions (λmax ~270–300 nm) in acetonitrile .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electrophilic centers. Compare activation energies for Cl⁻ displacement at C-1 vs. C-2 using substituent constants (Hammett σ) .
  • Experimental validation : React with methoxide (MeONa/MeOH) and track kinetics via HPLC. Correlate regioselectivity with computational predictions .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology :

  • Cross-validation : Compare DSC (differential scanning calorimetry) data with literature. For example, if mp discrepancies exist (e.g., 105–107°C vs. 110°C), assess polymorphic forms via PXRD .
  • Impurity profiling : Use LC-QTOF-MS to detect trace byproducts (e.g., di- or tri-nitrated isomers) that may skew thermal properties .

Q. How can the compound’s environmental persistence or toxicity be evaluated for regulatory compliance?

  • Methodology :

  • Ecotoxicity assays : Test biodegradability via OECD 301B (CO₂ evolution) and aquatic toxicity using Daphnia magna (48-hr LC50). Reference EPA DSSTox data for analogous chloronitroaromatics .
  • QSAR modeling : Predict bioaccumulation factors (log Kow) and endocrine disruption potential using EPI Suite or OPERA .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodology :

  • GHS compliance : Use PPE (gloves, goggles) due to acute toxicity (H300) and skin/eye irritation (H315/H319). Store in inert atmospheres (N₂/Ar) to prevent decomposition .
  • Spill management : Neutralize with alkaline sodium sulfide (Na₂S) to reduce nitro groups, followed by adsorption with activated carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-4-methyl-3,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.